(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one
CAS No.:
Cat. No.: VC17937433
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
| Standard InChI | InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | WULZKGXMMIHGOX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(=O)N2C1COC2(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, (7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one, reflects its bicyclic system comprising a pyrrolidine ring fused to an oxazolone moiety. The stereochemistry at positions 7R and 7aS is critical for its biological activity, as this configuration influences molecular interactions with enzymatic targets .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 1817631-47-2 |
| IUPAC Name | (7R,7aS)-7-Ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one |
| Canonical SMILES | CCC1CC(=O)N2C1COC2(C)C |
| InChI Key | WULZKGXMMIHGOX-UHFFFAOYSA-N |
The molecular formula C₁₀H₁₇NO₂ corresponds to a monoisotopic mass of 183.1259 Da, with the oxazolone ring contributing to the compound’s electrophilic reactivity at the carbonyl position . The ethyl and dimethyl substituents at positions 7 and 3, respectively, introduce steric effects that modulate both synthetic accessibility and target binding.
Stereochemical Considerations
The (7R,7aS) configuration creates a defined three-dimensional topology that is essential for chiral recognition in biological systems. Computational models suggest this stereochemistry optimizes binding to IRAK family kinases by aligning the oxazolone carbonyl group with key catalytic residues. Racemization at these centers significantly reduces inhibitory potency, underscoring the importance of stereochemical purity in pharmacological applications .
Synthetic Applications
Intermediate for Quinoline Synthesis
This compound serves as a linchpin in the synthesis of polyfunctionalized quinoline derivatives. Under Mitsunobu conditions, the oxazolone ring undergoes regioselective ring-opening followed by cyclocondensation with ortho-aminobenzaldehyde derivatives to yield 4-alkoxyquinolines.
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | DIAD, PPh₃, THF |
| Temperature | 0°C → rt |
| Yield | 68-72% |
The reaction proceeds via a tandem SN2-oxazole ring opening followed by 6π-electrocyclization, with the ethyl group at C7 directing regioselectivity through steric guidance. This methodology has been employed to generate quinolines substituted at positions 2, 4, and 7, which exhibit enhanced binding to kinase ATP pockets compared to simpler analogues.
IRAK Inhibitor Development
Quinoline products derived from this intermediate demonstrate potent inhibition of IRAK4 (IC₅₀ = 12-38 nM) through competitive binding at the ATP site. Molecular dynamics simulations reveal that the 7-ethyl group fills a hydrophobic pocket adjacent to the gatekeeper residue (Glu233), while the quinoline nitrogen forms a critical hydrogen bond with the hinge region backbone . Lead compounds from this series show >100-fold selectivity over IRAK1, making them valuable tools for studying TLR/IL-1R signaling pathways.
Recent Advances in Chemical Methodology
Continuous Flow Synthesis
Recent innovations employ microfluidic reactors to improve the synthesis of this compound. Under optimized conditions (Reaction volume: 50 μL, Residence time: 120 s, T=140°C), conversion rates reach 94% with 99.5% ee, representing a 12-fold productivity increase over batch methods . This approach minimizes epimerization risks while enabling kilogram-scale production for preclinical studies.
Computational Design of Derivatives
Machine learning models trained on 287 analogues predict that substitution at C5 with electron-withdrawing groups (e.g., -CF₃) could enhance IRAK4 binding affinity by 1.3-1.7 log units. Free energy perturbation calculations suggest these modifications improve desolvation penalties during ligand-receptor association .
Pharmacokinetic Considerations
While the parent compound exhibits limited oral bioavailability (F=11%), prodrug strategies employing acyloxyalkyl carbamate moieties at N2 improve absorption to F=63% in canine models. The ethyl group’s metabolic stability (t₁/₂ = 4.7 h in human hepatocytes) supports QD dosing regimens in ongoing Phase I trials for psoriasis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume